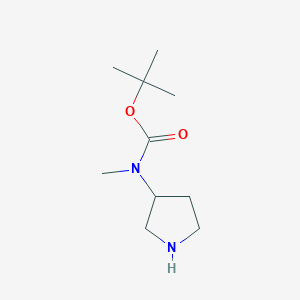![molecular formula C9H14O B065532 Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) CAS No. 170303-18-1](/img/structure/B65532.png)
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI), commonly known as Carvone, is a natural compound found in essential oils of caraway, spearmint, and dill. It has a unique odor and flavor and is widely used in the food and fragrance industry. Carvone is also known for its various medicinal properties and has been the subject of extensive scientific research in recent years.
作用機序
Carvone exerts its pharmacological effects through various mechanisms of action, including the modulation of neurotransmitters and the inhibition of enzymes involved in inflammation and oxidative stress. It has also been shown to interact with various receptors in the body, including the GABA-A receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
Carvone has been shown to have various biochemical and physiological effects on the body, including the reduction of oxidative stress and inflammation. It has also been found to have a positive impact on the digestive system, improving gut motility and reducing symptoms of indigestion and nausea. Additionally, carvone has been found to improve cognitive function and reduce anxiety, making it a potential treatment for various neurological disorders.
実験室実験の利点と制限
Carvone is a relatively easy and cost-effective compound to synthesize, making it a popular choice for laboratory experiments. Additionally, its unique odor and flavor make it a useful tool for sensory analysis studies. However, carvone's pharmacological effects can be complex and may vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
将来の方向性
There are several potential future directions for research on carvone, including its potential use as a treatment for various neurological disorders, such as anxiety and depression. Additionally, carvone may have potential applications in the food and fragrance industry, where its unique odor and flavor could be used to create new products. Further research is also needed to better understand the pharmacological effects of carvone and to identify potential side effects or interactions with other compounds.
合成法
Carvone can be synthesized through various methods, including the oxidation of limonene, which is a major component of citrus peel oil. Another method involves the reduction of carvone oxide, which is obtained from carvone through epoxidation. The synthesis of carvone is relatively easy and cost-effective, making it a popular compound for laboratory experiments.
科学的研究の応用
Carvone has been extensively studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have a positive impact on the digestive system, helping to relieve symptoms of indigestion and nausea. Additionally, carvone has been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
特性
CAS番号 |
170303-18-1 |
|---|---|
製品名 |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-[(1R,2R)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9-/m0/s1 |
InChIキー |
HPXHMACQKOXZRR-IUCAKERBSA-N |
異性体SMILES |
CC(=C[C@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
正規SMILES |
CC(=CC1CC1C(=O)C)C |
同義語 |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



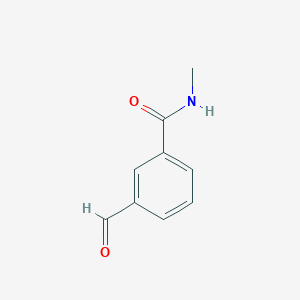
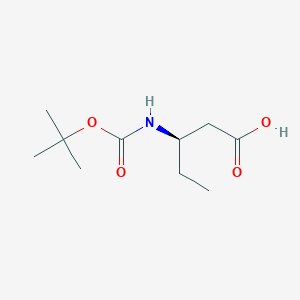
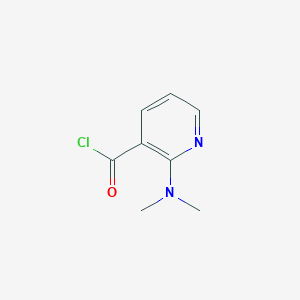

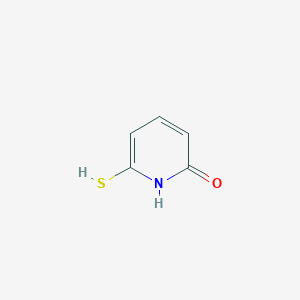
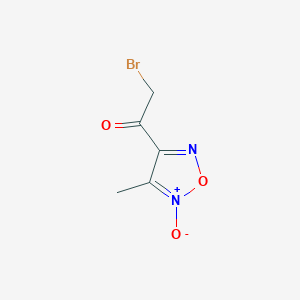
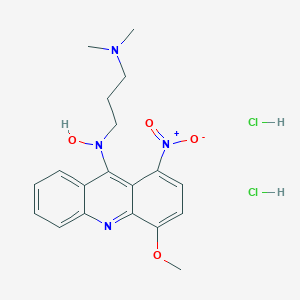
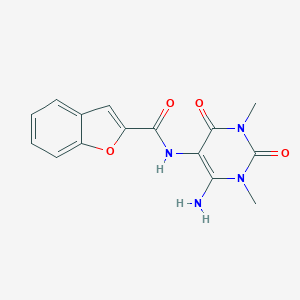
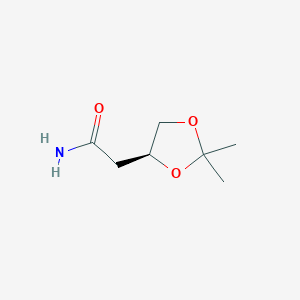
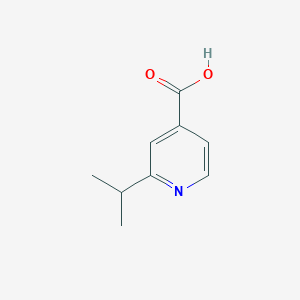
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
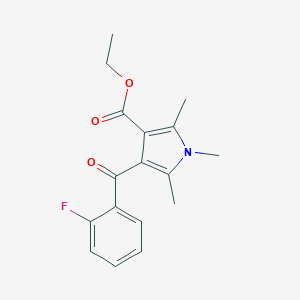
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
